silanol CAS No. 88221-29-8](/img/structure/B14377668.png)
Bis[(butan-2-yl)oxy](methyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(butan-2-yl)oxysilanol is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. Bis(butan-2-yl)oxysilanol is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butan-2-yl)oxysilanol typically involves the reaction of silicon-based precursors with organic alcohols. One common method is the hydrolysis of dichlorosilanes followed by the reaction with butan-2-ol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Bis(butan-2-yl)oxysilanol is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(butan-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-based compounds.
Reduction: Reduction reactions can convert Bis(butan-2-yl)oxysilanol into simpler silicon compounds.
Substitution: The compound can undergo substitution reactions where the butan-2-yl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides and catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(butan-2-yl)oxysilanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of Bis(butan-2-yl)oxysilanol involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and carbon atoms, leading to the formation of stable structures. These interactions are crucial in its applications in material science and biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilanol: Another organosilicon compound with similar properties but different applications.
Dimethylsilanediol: Known for its use in silicone elastomers and sealants.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
Bis(butan-2-yl)oxysilanol is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
88221-29-8 |
|---|---|
Formule moléculaire |
C9H22O3Si |
Poids moléculaire |
206.35 g/mol |
Nom IUPAC |
di(butan-2-yloxy)-hydroxy-methylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-6-8(3)11-13(5,10)12-9(4)7-2/h8-10H,6-7H2,1-5H3 |
Clé InChI |
KWHMGYRSXVBGMH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si](C)(O)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


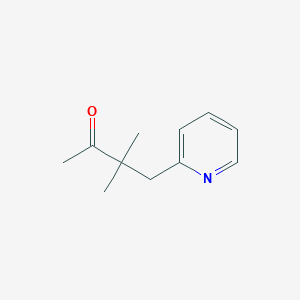

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
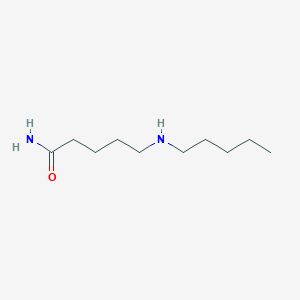
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
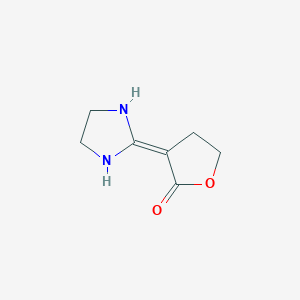
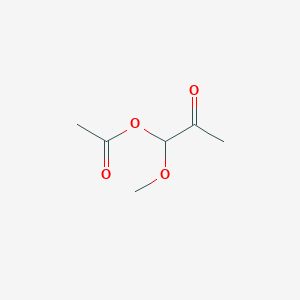

![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
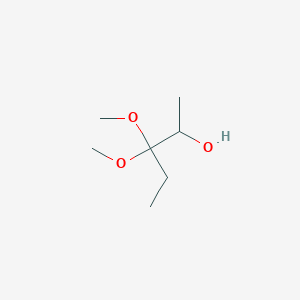
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

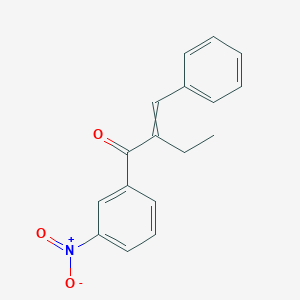
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
